![molecular formula C14H11ClO2 B7849154 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7849154.png)
2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound belonging to the biphenyl family, characterized by two benzene rings connected by a single bond. This compound is notable for its chloro and methyl substituents, which influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Biphenyl Derivative Synthesis: The compound can be synthesized starting from biphenyl through a series of reactions involving chlorination and methylation.
Chlorination: The biphenyl core is subjected to chlorination using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce the chloro group at the desired position.
Methylation: The chlorinated biphenyl undergoes methylation using methylating agents such as methyl iodide or dimethyl sulfate to introduce the methyl group at the appropriate position.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like esters or amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride or borane.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex biphenyl-based molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
2-Chloro-6-methylbenzoic acid: Similar structure but lacks the biphenyl core.
2'-Chloro-6-methylbiphenyl-3-carboxylic acid: Similar but with different positions of substituents.
2-Chloro-6-methylphenylacetic acid: Contains a phenylacetic acid group instead of biphenyl.
Uniqueness: 2'-Chloro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid is unique due to its biphenyl structure, which provides enhanced stability and reactivity compared to its monophenyl counterparts.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-6-7-10(14(16)17)8-12(9)11-4-2-3-5-13(11)15/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBPHXHGZXHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
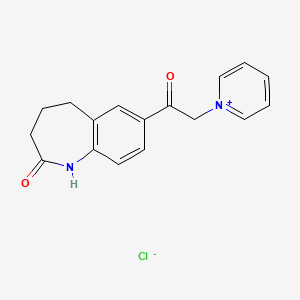

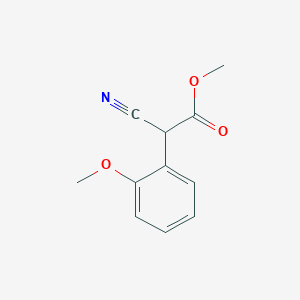
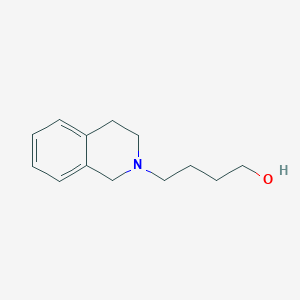

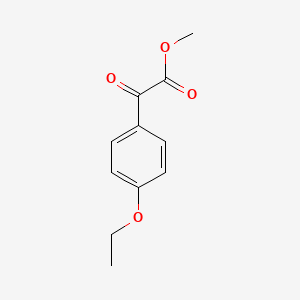


![2'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7849129.png)
![3-[1-(2-Methylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7849136.png)
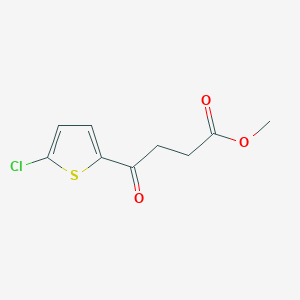

![(6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849157.png)
![2-[(2,5-Dimethoxyphenyl)amino]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B7849162.png)
